molecular formula C19H20ClN3O3S2 B2740568 5-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 1704648-66-7

5-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No.: B2740568
CAS No.: 1704648-66-7
M. Wt: 437.96
InChI Key: YIHGWYPDNOGBTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a non-selective cation channel implicated in a variety of physiological and pathophysiological processes. Its primary research value lies in its utility as a pharmacological tool for dissecting the complex roles of TRPC5 in cellular signaling. TRPC5 channels are expressed in the brain, kidneys, and cardiovascular system, and their activation is linked to mechanisms such as neuronal excitability, axonal growth, and fear responses . In renal research, TRPC5 inhibition has been investigated for its potential to attenuate proteinuric kidney disease by stabilizing the actin cytoskeleton in podocytes . Furthermore, in cardiovascular studies, this compound is used to explore the channel's contribution to vascular smooth muscle tone and endothelial dysfunction . By selectively blocking TRPC5-mediated calcium entry, this inhibitor enables researchers to elucidate the channel's specific contributions to disease models, distinguishing its functions from other related ion channels like TRPC4, thereby providing critical insights for target validation in areas including chronic kidney disease, anxiety disorders, and pain.

Properties

IUPAC Name

5-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-3-yl]methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S2/c1-13-5-2-3-7-15(13)19-21-17(26-22-19)11-14-6-4-10-23(12-14)28(24,25)18-9-8-16(20)27-18/h2-3,5,7-9,14H,4,6,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHGWYPDNOGBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a complex organic molecule that belongs to the class of 1,2,4-oxadiazoles . This compound exhibits significant biological activity, particularly in medicinal chemistry, due to its unique structural features that include a piperidine moiety and a chlorothiophenyl sulfonyl group. The oxadiazole ring is known for its versatility and has been utilized in various therapeutic applications.

Structural Characteristics

The structure of the compound can be broken down as follows:

Structural FeatureDescription
Oxadiazole RingA five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom.
Piperidine MoietyA six-membered saturated ring containing one nitrogen atom, contributing to the compound's pharmacological properties.
Chlorothiophenyl GroupEnhances biological activity through specific interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key reactions aimed at enhancing yield and biological activity. Common methodologies include:

  • Formation of the Oxadiazole Ring : Utilizing various precursors under controlled conditions.
  • Sulfonation of Piperidine : Introducing the sulfonyl group to increase solubility and biological interaction.
  • Final Coupling Reactions : Combining the synthesized components to form the final product.

Biological Activity

Research indicates that compounds with an oxadiazole structure exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : The oxadiazole moiety has been shown to inhibit histone deacetylases (HDACs) and carbonic anhydrases, which are crucial in cancer biology .
  • Antimicrobial Properties : Studies have demonstrated significant antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : Some derivatives have shown potential neuroprotective activity, making them candidates for further research in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar oxadiazole derivatives:

  • Antimicrobial Activity Study : A study evaluated the antimicrobial effects of 1,3,4-oxadiazole derivatives, highlighting their effectiveness against Staphylococcus aureus and Escherichia coli. The best-performing compounds exhibited comparable efficacy to standard antibiotics .
  • Anticancer Potential : Research on oxadiazole derivatives indicated their ability to induce apoptosis in cancer cell lines through HDAC inhibition.
  • In Silico Studies : Molecular docking studies have suggested strong binding affinities of oxadiazole derivatives to key biological targets involved in cancer progression and microbial resistance .

Comparative Analysis

The following table summarizes the biological activities of various compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
5-(Chlorophenyl)-1,2,4-OxadiazoleChlorophenyl groupAntimicrobial and anticancer
3-(Cyclopropyl)-1,2,4-OxadiazoleCyclopropyl groupAntitumor activity
5-(Sulfonamide)-1,2,4-OxadiazoleSulfonamide groupAntiviral properties

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The 1,2,4-oxadiazole ring is a common scaffold in medicinal chemistry. Key structural analogs include:

Compound Name Key Substituents Biological Activity/Application Reference
Target Compound 5-Cl-thiophene sulfonyl, o-tolyl, piperidin-3-ylmethyl Not explicitly reported (inferred)
5-[1-(Benzenesulfonyl)-4,4-difluoropyrrolidin-2-yl]-3-(methoxymethyl)-1,2,4-oxadiazole (S827-2435) Benzenesulfonyl, difluoropyrrolidine, methoxymethyl Screening compound (pharmacological)
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Cyclopropyl pyrazole, trifluoromethylphenyl Not explicitly reported
5-[1-(Furan-2-carbonyl)pyrrolidin-2-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole (S428-0646) Furan carbonyl, tetrahydropyran Screening compound (drug discovery)
5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole 4-Bromophenyl, piperidin-2-yl Not explicitly reported

Key Observations :

  • Sulfonyl vs.
  • Piperidine vs. Pyrrolidine : The piperidine ring in the target compound offers a larger hydrophobic pocket compared to pyrrolidine in S827-2435, which may enhance membrane permeability .
  • Aromatic Substitutions : The o-tolyl group in the target compound introduces steric hindrance near the oxadiazole core, unlike the linear 4-bromophenyl in , which could influence receptor selectivity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 5-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole?

  • Methodological Answer : The synthesis typically involves multi-step protocols. First, the oxadiazole core is formed via cyclization of a carboxylic acid hydrazide intermediate (e.g., using CS₂/KOH under reflux) . Next, sulfonylation of the piperidine moiety with 5-chlorothiophene-2-sulfonyl chloride is performed, followed by coupling to the o-tolyl group via nucleophilic substitution or Mannich reactions. Reaction conditions (solvents like DMF, catalysts like LiH/NaH) are critical for yield optimization .

Q. Which spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • ¹H-NMR : Confirms proton environments (e.g., piperidine methylene protons at δ 2.5–3.5 ppm, aromatic protons from o-tolyl at δ 7.0–7.5 ppm) .
  • IR : Identifies functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹, oxadiazole C=N at 1600–1650 cm⁻¹) .
  • EI-MS : Verifies molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer : Common assays include:

  • Enzyme inhibition : Lipoxygenase/alpha-glucosidase assays (via UV-Vis monitoring of substrate conversion) .
  • Antibacterial screening : Broth microdilution (MIC determination against Gram-positive/negative strains) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ calculations) .

Advanced Research Questions

Q. How can researchers optimize oxadiazole ring formation to improve synthesis yield?

  • Methodological Answer :

  • Reagent selection : Use CS₂/KOH instead of POCl₃ to minimize side reactions .
  • Temperature control : Reflux in ethanol (78°C) enhances cyclization efficiency .
  • Catalyst screening : LiH or NaH in DMF improves electrophilic substitution rates .

Q. What strategies mitigate poor aqueous solubility for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate or PEG groups at the piperidine nitrogen .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vivo formulations .
  • Nanoparticle encapsulation : Lipid-based carriers enhance bioavailability .

Q. How do molecular docking studies elucidate interactions with target enzymes?

  • Methodological Answer :

  • Protein preparation : Retrieve crystal structures (e.g., PDB) of targets like lipoxygenase.
  • Ligand preparation : Optimize compound geometry using DFT (B3LYP/6-31G*) .
  • Docking software : AutoDock Vina or Schrödinger Suite to predict binding affinities and key residues (e.g., hydrogen bonds with sulfonyl groups) .

Q. How are contradictions in spectral data resolved during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Compare NMR/IR data with analogous compounds (e.g., 3-(thiophen-2-yl)-1,2,4-oxadiazoles) .
  • Advanced techniques : 2D NMR (COSY, HSQC) clarifies proton-carbon correlations, especially for overlapping piperidine signals .
  • X-ray crystallography : Definitive confirmation of stereochemistry and tautomeric states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.